molecular formula C14H14N2OS B299832 N-[4-(ethylthio)phenyl]nicotinamide

N-[4-(ethylthio)phenyl]nicotinamide

Cat. No.: B299832
M. Wt: 258.34 g/mol
InChI Key: UJUANXUJFDDEQR-UHFFFAOYSA-N
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Description

N-[4-(Ethylthio)phenyl]nicotinamide is a nicotinamide derivative characterized by a phenyl ring substituted with an ethylthio (-S-C₂H₅) group at the para position, linked to the nicotinamide moiety. This compound belongs to a broader class of S-substituted nicotinamides, which are studied for their diverse pharmacological properties, including enzyme inhibition, antifungal, and anticancer activities .

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-(4-ethylsulfanylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2OS/c1-2-18-13-7-5-12(6-8-13)16-14(17)11-4-3-9-15-10-11/h3-10H,2H2,1H3,(H,16,17)

InChI Key

UJUANXUJFDDEQR-UHFFFAOYSA-N

SMILES

CCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Decomposition Temp (°C) Yield (%) Key Spectral Data (¹H NMR)
N-[4-(Ethylthio)phenyl]nicotinamide* 4-(ethylthio)phenyl C₁₄H₁₄N₂OS Not reported - -
N-(4-Fluorophenyl)-nicotinamide (21) 4-fluorophenyl C₁₇H₁₇FN₂O₂S - - δ 8.77 (s, pyridine-H)
Ethyl 4-cyano-5-(5,6-dibromonicotinamido)-3-methylthiophene-2-carboxylate (4c) Thiophen-2-yl, dibromo C₁₅H₁₀Br₂N₃O₃S >231 57 δ 8.86 (d, pyridine-H), 8.69 (d, pyridine-H)
N-(4-Dodecanamidophenyl)nicotinamide 4-dodecanamidophenyl C₂₃H₃₁N₃O₂ Not reported - -

*Data inferred from analogs.

  • This may influence solubility and reactivity.
  • Thermal Stability : Bromo- and chloro-substituted analogs (e.g., 4c) exhibit higher decomposition temperatures (>200°C), suggesting halogen substituents enhance stability compared to alkylthio groups .

Solubility and Metabolic Considerations

  • Metabolic Stability : Sulfur-containing groups (e.g., ethylthio, thiophene) are prone to oxidation, which could influence metabolic half-life .

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